MDL 28170
CAS No.: 88191-84-8
VCID: VC20820658
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of MDL 28170MDL 28170, also known as Calpain Inhibitor III, is a synthetic organic compound that serves as a potent and selective inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases. This compound has garnered attention for its ability to penetrate the blood-brain barrier and its potential applications in neuroprotection and other therapeutic areas. Mechanism of ActionMDL 28170 inhibits calpain activity by binding to the enzyme's active site, preventing substrate degradation. This action is crucial in various pathological conditions where calpain-mediated proteolysis contributes to cellular damage. The compound has shown effectiveness in reducing infarct volume in models of focal cerebral ischemia, indicating its potential for neuroprotective applications . Neuroprotection StudiesResearch has demonstrated that MDL 28170 can significantly reduce neuronal death and improve functional outcomes following traumatic brain injury (TBI). In studies involving animal models, administration of MDL 28170 resulted in:
Antimicrobial ActivityMDL 28170 has also been evaluated for its effects on various pathogens, particularly Leishmania species. Studies showed that:
PharmacokineticsMDL 28170 exhibits rapid absorption and distribution following administration, with a plasma half-life estimated between 1 to 2 hours. Its pharmacokinetic profile supports its use in acute settings where timely intervention is critical . |
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CAS No. | 88191-84-8 |
Product Name | MDL 28170 |
Molecular Formula | C22H26N2O4 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
Standard InChI | InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1 |
Standard InChIKey | NGBKFLTYGSREKK-XJDOXCRVSA-N |
Isomeric SMILES | CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | CalI III calpain inhibitor III carbobenzoxyvalylphenylalanine aldehyde Cbz-Val-Phe-H cBz-ValPheH CbzValPheH MDL 28170 MDL-28170 MDL28170 N-benzyloxycarbonylvalylphenylalaninal N-benzyloxycarbonylvalylphenylalanine aldehyde N-CBZ-Val-Phe-al |
PubChem Compound | 54109476 |
Last Modified | Aug 15 2023 |
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